N-(2-ethoxyphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide
Description
N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Properties
Molecular Formula |
C25H27N3O3S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4,6-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H27N3O3S/c1-5-31-21-12-7-6-11-20(21)28-24(30)23-17(3)14-18(4)26-25(23)32-15-22(29)27-19-10-8-9-16(2)13-19/h6-14H,5,15H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
UCSOLIOIUHFUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and sulfonation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE include other pyridine carboxamides with different substituents. Examples include:
- N-(2-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
- N-(2-CHLOROPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
What sets N-(2-ETHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties. These properties could include enhanced stability, selectivity for certain biological targets, or improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
